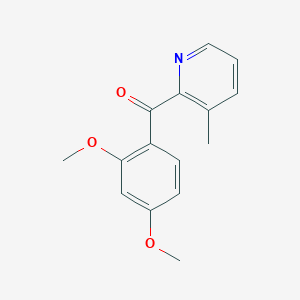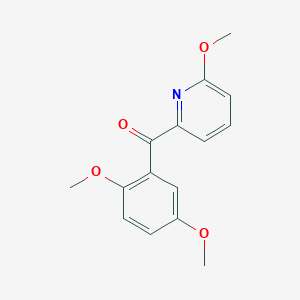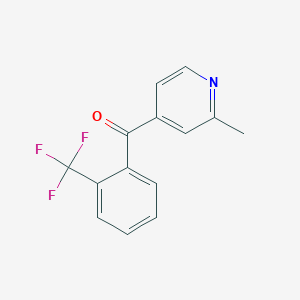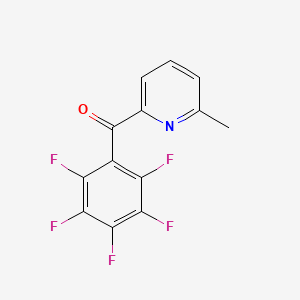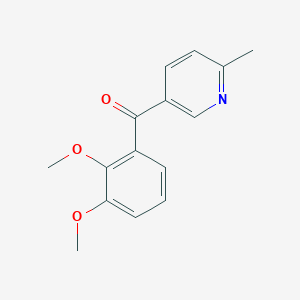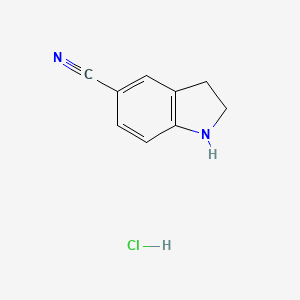
吲哚啉-5-腈盐酸盐
描述
Indoline-5-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indoline-5-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indoline-5-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌药物
吲哚啉结构常见于具有药用价值的天然和合成化合物中,现已开始被用作各种药物的基本骨架 . 它们已被用于抗癌药物的开发 . 吲哚啉的苯环可以通过疏水方式与蛋白质的氨基酸残基相互作用,这在癌症治疗中可能是有益的 .
抗菌药物
与吲哚啉相关的生物碱已被充分开发为抗生素 . 随着细菌耐药性的不断增加,研究人员正在转向构建新的药物支架,而吲哚啉结构在其中发挥着至关重要的作用 .
心血管疾病治疗
吲哚啉结构已被用于心血管疾病的治疗 . 它们独特的结构和性质使它们适合于该领域的药物设计 .
抗炎和镇痛药物
吲哚啉化合物已被用于抗炎和镇痛药物的开发和合成 . 它们独特的结构使它们能够与各种蛋白质和氨基酸残基相互作用,使其在这些治疗中有效 .
抗病毒药物
吲哚啉衍生物具有多种生物活性,包括抗病毒特性 . 这使它们成为开发对抗各种病毒疾病的药物的关键组成部分 .
抗糖尿病药物
吲哚啉衍生物在糖尿病治疗方面也显示出潜力 . 它们独特的性质和结构使它们成为抗糖尿病药物开发领域一个很有前景的研究方向 .
抗疟疾药物
吲哚啉衍生物已对其抗疟疾活性进行了研究 . 这使它们成为开发新型抗疟疾药物的潜在候选者 .
抗胆碱酯酶药物
吲哚啉衍生物在抗胆碱酯酶药物的开发方面显示出潜力 . 这些药物用于治疗阿尔茨海默病和重症肌无力等疾病 .
这些只是吲哚啉-5-腈盐酸盐在科学研究中的众多潜在应用中的一小部分。 随着研究的不断进行,很可能会发现更多应用 .
作用机制
Target of Action
Indoline-5-carbonitrile hydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors These receptors are often the primary targets of the compound and play a crucial role in its mechanism of action
Mode of Action
The mode of action of Indoline-5-carbonitrile hydrochloride involves its interaction with its targets. Indole, an important heterocyclic system, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property likely contributes to the interaction of Indoline-5-carbonitrile hydrochloride with its targets, leading to changes in the targets’ function .
Biochemical Pathways
Indoline-5-carbonitrile hydrochloride, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indoline-5-carbonitrile hydrochloride may influence a wide range of biochemical pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of Indoline-5-carbonitrile hydrochloride’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
生化分析
Biochemical Properties
Indoline-5-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including indoline-5-carbonitrile hydrochloride, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The compound’s ability to interact with multiple receptors and enzymes makes it a versatile tool in biochemical research.
Cellular Effects
Indoline-5-carbonitrile hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in inflammation and cancer . By binding to specific receptors on the cell surface, indoline-5-carbonitrile hydrochloride can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of indoline-5-carbonitrile hydrochloride involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, indoline-5-carbonitrile hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indoline-5-carbonitrile hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to indoline-5-carbonitrile hydrochloride in in vitro or in vivo studies can result in sustained changes in cellular behavior, depending on the stability of the compound.
Dosage Effects in Animal Models
The effects of indoline-5-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to detrimental effects on cellular and organismal health.
Metabolic Pathways
Indoline-5-carbonitrile hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in their biotransformation . The compound’s effects on metabolic flux and metabolite levels can influence its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of indoline-5-carbonitrile hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of indoline-5-carbonitrile hydrochloride within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
Indoline-5-carbonitrile hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression. The subcellular localization of indoline-5-carbonitrile hydrochloride is an important factor in determining its biological activity and efficacy.
属性
IUPAC Name |
2,3-dihydro-1H-indole-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRZEXJPRIRIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-98-5 | |
| Record name | 1H-Indole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


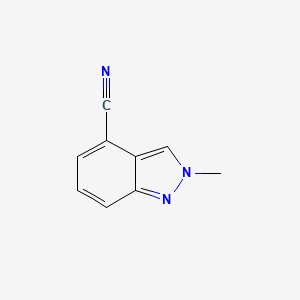

![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)
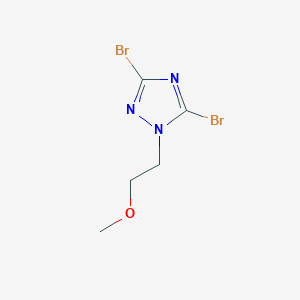
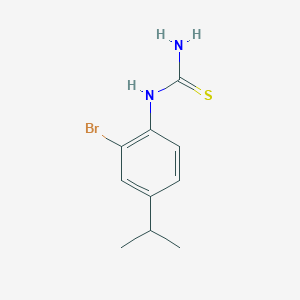
![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)
